molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6

5-Chloropyrazolo[1,5-a]pyrimidine

Cat. No. B032228
CAS RN: 29274-24-6
M. Wt: 153.57 g/mol
InChI Key: WEPRLWNMBTYGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine derivatives has been explored through various methods, aiming to enhance structural diversity and potential applications. Recent advances have introduced efficient synthetic pathways, including the use of ultrasound sonochemical methods and regioselective syntheses in aqueous media, demonstrating the compound's versatility and adaptability in synthetic chemistry. These methodologies highlight the emphasis on creating efficient, high-yield routes to access this scaffold, underscoring its importance across different scientific fields (Arias-Gómez et al., 2021), (Kaping et al., 2020).

Molecular Structure Analysis

The molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidine is pivotal for its chemical behavior and properties. X-ray crystallography studies have provided insight into the regioselectivity of synthetic reactions, offering a detailed understanding of the compound's structural characteristics. This analysis is crucial for the rational design of derivatives with desired physical and chemical properties, guiding future synthetic efforts (Kaping et al., 2020).

Chemical Reactions and Properties

5-Chloropyrazolo[1,5-a]pyrimidine engages in various chemical reactions, underscoring its reactivity and functional versatility. Its ability to undergo different synthetic transformations allows for the creation of a wide array of derivatives, each possessing unique properties suitable for diverse applications. These chemical properties are fundamental to expanding the compound's utility in medicinal chemistry and beyond (Arias-Gómez et al., 2021).

Physical Properties Analysis

The physical properties of 5-Chloropyrazolo[1,5-a]pyrimidine, including its photophysical characteristics, play a significant role in its applications in material science. These properties are directly influenced by the compound's molecular structure, with research focusing on understanding and optimizing these aspects for specific applications.

Chemical Properties Analysis

The chemical properties of 5-Chloropyrazolo[1,5-a]pyrimidine, such as its reactivity with different reagents and conditions, are essential for its functionality in synthetic chemistry. Studies on its regioselective synthesis and reactions with various substrates have contributed to a comprehensive understanding of its chemical behavior, facilitating the development of new compounds with potential biological activities (Arias-Gómez et al., 2021), (Kaping et al., 2020).

Scientific Research Applications

1. Fluorescent Molecules for Studying Intracellular Processes

  • Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs), including 5-Chloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . Their photophysical properties are tunable, which means they can be adjusted to suit specific requirements .
  • Results/Outcomes : The PPs have tunable photophysical properties, with absorption and emission behaviors improving with electron-donating groups (EDGs) at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Potential Drugs in the Treatment of Cancer

  • Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine, are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .
  • Results/Outcomes : The synthesized pyrazolo[3,4-b]pyridines have shown potential cytotoxic activity against cervical HeLa and prostate DU 205 cancer cell lines .

3. Fluorescent Materials and Bio-Probes

  • Application Summary : The photobleaching characteristics and stability at extreme pH values of fluorescent compounds, including 5-Chloropyrazolo[1,5-a]pyrimidine, are critical to their application as fluorescent materials and bio-probes .
  • Results/Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

4. Treatment of Inflammatory or Viral Diseases

  • Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine, are promising medical pharmacophores in structures as potential drugs in the treatment of inflammatory or viral diseases .

3. Fluorescent Materials and Bio-Probes

  • Application Summary : The photobleaching characteristics and stability at extreme pH values of fluorescent compounds, including 5-Chloropyrazolo[1,5-a]pyrimidine, are critical to their application as fluorescent materials and bio-probes .
  • Results/Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

4. Treatment of Inflammatory or Viral Diseases

  • Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine, are promising medical pharmacophores in structures as potential drugs in the treatment of inflammatory or viral diseases .

Safety And Hazards

5-Chloropyrazolo[1,5-a]pyrimidine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRLWNMBTYGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610501
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrazolo[1,5-a]pyrimidine

CAS RN

29274-24-6
Record name 5-Chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of pyrazolo[1,5-a]pyrimidin-5-ol (17.0 g, 126 mmol) in POCl3 (100 mL) was heated at reflux for 3 hours. After cooling, the reaction was concentrated under vacuum. To the residue was added dichloromethane. The organic phase was carefully washed with saturated aqueous NaHCO3 solution, dried and concentrated. The crude product was purified by passing through a short silica gel pad eluting with 50% EtOAc in hexane to give 5-chloropyrazolo[1,5-a]pyrimidine (13.1 g, 68%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the product (1.35 g, 10.0 mmol) from Step A above and 7.5 mL of phosphorus oxychloride was warmed at reflux for 4 h. The mixture was cooled, and the volatiles were removed under reduced pressure. The dark residue was partitioned between ice water and dichloromethane, and the aqueous layer was extracted with additional dichloromethane. The combined organic extracts were dried over sodium sulfate and concentrated under reduced pressure to provide a light brown solid, which was purified by flash chromatography (silica gel; 0.5% methanol in dichloromethane eluant) to afford the title compound as a white solid. MS 153.8 and 155.8 (M+1).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.